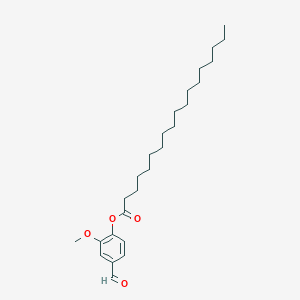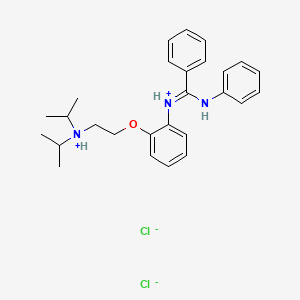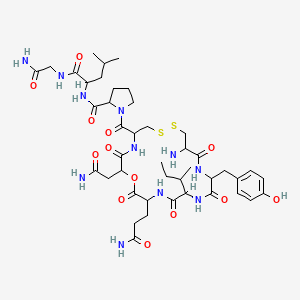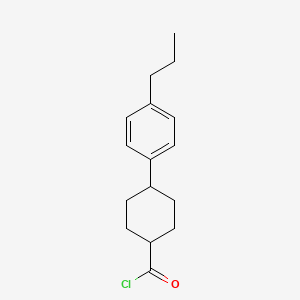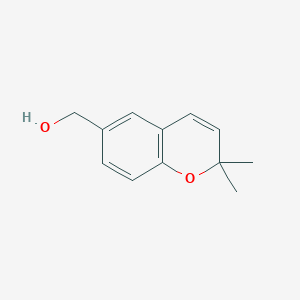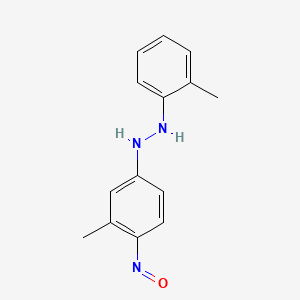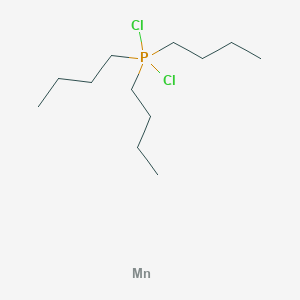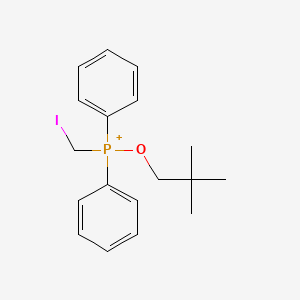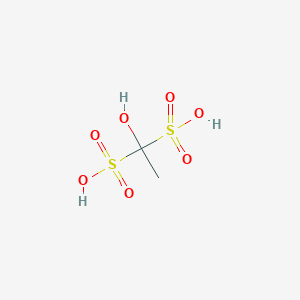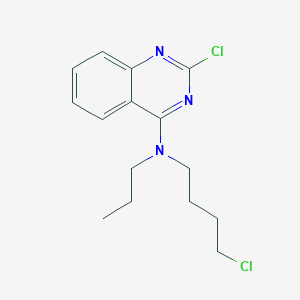
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is achieved through the cyclization of appropriate precursors.
Alkylation: The quinazoline core is then alkylated with 4-chlorobutyl chloride under basic conditions to introduce the 4-chlorobutyl group.
Chlorination: The resulting intermediate is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Amination: Finally, the propylamine group is introduced through nucleophilic substitution, typically using propylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Applications De Recherche Scientifique
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Propriétés
Numéro CAS |
84347-16-0 |
|---|---|
Formule moléculaire |
C15H19Cl2N3 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2-chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine |
InChI |
InChI=1S/C15H19Cl2N3/c1-2-10-20(11-6-5-9-16)14-12-7-3-4-8-13(12)18-15(17)19-14/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Clé InChI |
NTTJHDBFPAVNBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


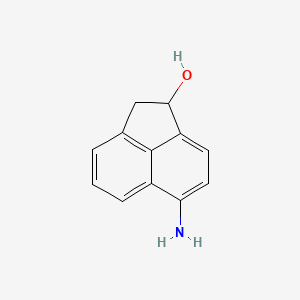
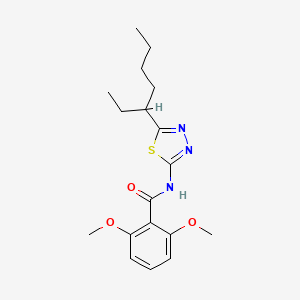

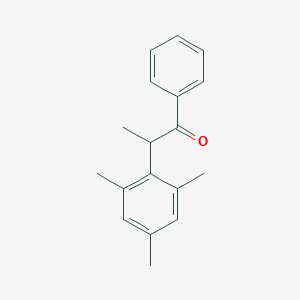
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
